App-Fubinaca, also known as (S)-methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, is a synthetic cannabinoid receptor agonist (SCRA) [ [] , [] ]. SCRAs are a class of novel psychoactive substances that bind to and activate cannabinoid receptors in the body [ [] , [] ]. While structurally dissimilar to naturally occurring cannabinoids like Δ-9-tetrahydrocannabinol (THC), SCRAs can produce similar effects [ [] , [] ].
App-Fubinaca and other SCRAs are primarily utilized in scientific research to investigate the endocannabinoid system and its role in various physiological processes [ [] , [] ]. These compounds are valuable tools for understanding the structure and function of cannabinoid receptors, as well as for developing potential therapeutic interventions for conditions like pain, inflammation, and neurological disorders.
AB-FUBINACA was first synthesized in 2013 by a research team at the University of Tokyo. It is derived from indazole-3-carboxamide and is part of a broader family of synthetic cannabinoids known as indazole-based synthetic cannabinoids. These compounds are often found in products marketed as "spice" or "K2," which are sold as legal alternatives to marijuana.
AB-FUBINACA is classified as a synthetic cannabinoid receptor agonist. It specifically targets the cannabinoid receptors in the brain, particularly the CB1 receptor, which is responsible for the psychoactive effects associated with cannabis use. The compound is categorized under the broader classification of new psychoactive substances.
The synthesis of AB-FUBINACA involves several key steps:
The enantiospecific synthesis has been explored, focusing on optimizing conditions for achieving high yields and purity. For instance, using potassium tert-butoxide as a base has been shown to enhance reaction efficiency. Additionally, the use of chiral chromatography techniques allows for the separation of enantiomers, which is crucial for understanding the pharmacological activity of specific stereoisomers .
AB-FUBINACA's molecular formula is C_17H_22F_N_3O, with a molecular weight of approximately 299.37 g/mol. The structure consists of an indazole core linked to a 4-fluorobenzyl group via an amide bond.
AB-FUBINACA undergoes various chemical reactions, primarily involving metabolic transformations in biological systems:
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify these metabolites in biological fluids . These methods allow for sensitive detection even at low concentrations, making them invaluable for forensic toxicology.
AB-FUBINACA exerts its effects primarily through agonism at the cannabinoid receptors, particularly CB1 receptors located in the central nervous system. Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to altered neurotransmitter release and various psychoactive effects.
Studies have shown that AB-FUBINACA has a high affinity for CB1 receptors compared to other synthetic cannabinoids, resulting in potent psychoactive effects . This mechanism underlies its potential for abuse and associated health risks.
Relevant analyses indicate that its stability and solubility characteristics make it suitable for various formulations used in research and illicit drug markets .
AB-FUBINACA has been studied primarily within toxicology and forensic science contexts due to its implications for public health and safety. Its applications include:
Research continues into the implications of AB-FUBINACA use and its metabolites on human health, highlighting the need for ongoing surveillance and study in this area .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4